
Independent Verification of OBT076 Research
Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: MB076

Cat. No.: B12384461

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate

(ADC) OBT076 (also known as MEN1309) with other approved ADCs, based on publicly

available research findings. The information is intended to assist in the independent verification

of OBT076's performance and to provide context for its potential therapeutic applications.

Executive Summary
OBT076 is a first-in-class antibody-drug conjugate targeting CD205, a protein expressed on

various solid tumors and hematological malignancies.[1] Preclinical and early clinical data

suggest that OBT076 has the potential to be an effective anti-cancer agent. This guide

summarizes the available quantitative data on OBT076 and compares its mechanism of action

and available performance data with three commercially successful ADCs: Trastuzumab

deruxtecan (Enhertu®), Sacituzumab govitecan (Trodelvy®), and Enfortumab vedotin

(Padcev®).

Data Presentation

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12384461#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604571/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Preclinical Cytotoxicity of OBT076 in B-cell
Lymphoma Cell Lines

Cell Line Type
Number of Cell
Lines

Median IC50
(pM)

95%
Confidence
Interval (pM)

Apoptosis
Induction (at 1
nM)

Diffuse Large B-

cell Lymphoma

(DLBCL)

42 200 15 - 20,000
59.5% of cell

lines

Mantle Cell

Lymphoma

(MCL)

Marginal Zone

Lymphoma

(MZL)

Chronic

Lymphocytic

Leukemia (CLL)

Control (Human

IgG-DM4)
42 20,000 13,000 - 70,000 N/A

Source: Data compiled from preclinical studies on MEN1309/OBT076.[1][2]
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Clinical Trial ID Cancer Type Treatment Regimen
Key Efficacy
Results

NCT04064359
Advanced/Metastatic

Solid Tumors

OBT076 monotherapy

(dose escalation from

1.6 to 3.5 mg/kg)

Recommended Phase

2 dose: 3.0 mg/kg.[3]

[4] 7 patients showed

clinical benefit. One

gastric cancer patient

had a major response

with disappearance of

ascites and metastatic

adenopathy.[3][4] Two

patients with low PD-

L1 expression had

near-complete

responses after

sequential treatment

with pembrolizumab.

[3][4]

NCT03403725

(SHUTTLE study)

Metastatic Solid

Tumors and Non-

Hodgkin Lymphoma

OBT076 monotherapy

(dose escalation)

Supported the clinical

development of

OBT076 in CD205-

positive tumors.[5]

NCT04064359

(Combination)

Chemo-refractory

Advanced Solid

Tumors

OBT076 (2.0-2.5

mg/kg) followed by a

checkpoint inhibitor

A patient with

advanced gastric

cancer showed a

~40% tumor

shrinkage after 2

cycles of OBT076,

and a complete

response after 2 more

cycles of OBT076 and

1 cycle of

pembrolizumab.[6][7]
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Table 3: Comparison of OBT076 with Approved
Antibody-Drug Conjugates

Feature
OBT076
(MEN1309)

Trastuzumab
deruxtecan
(Enhertu®)

Sacituzumab
govitecan
(Trodelvy®)

Enfortumab
vedotin
(Padcev®)

Target Antigen
CD205 (DEC-

205, LY75)[1]

HER2 (Human

Epidermal

growth factor

Receptor 2)[8][9]

[10]

TROP-2

(Trophoblast cell-

surface antigen

2)[11][12]

Nectin-4[13][14]

[15]

Payload

(Cytotoxin)

DM4 (a

maytansinoid

microtubule

inhibitor)[1]

Deruxtecan (a

topoisomerase I

inhibitor)[8][9][16]

SN-38 (an active

metabolite of

irinotecan, a

topoisomerase I

inhibitor)[11][12]

[17]

Monomethyl

auristatin E

(MMAE, a

microtubule-

disrupting agent)

[13][14][15]

Linker Type

Cleavable (N-

succinimidyl-4-

(2-pyridyldithio)

butanoate)[1]

Enzymatically

cleavable

(peptide-based)

[16]

Hydrolyzable

(CL2A)[11][17]

Protease-

cleavable[13][15]

Approved

Indications
Investigational

HER2-positive

breast cancer,

HER2-low breast

cancer, HER2-

mutant non-small

cell lung cancer,

HER2-positive

gastric

cancer[10][16]

Metastatic triple-

negative breast

cancer,

metastatic

urothelial cancer,

HR-

positive/HER2-

negative breast

cancer[12]

Advanced or

metastatic

urothelial

cancer[13][14]

[15]

Drug-to-Antibody

Ratio (DAR)

Not explicitly

stated in

reviewed

sources

~8[16]
~7.6-8[12][17]

[18]

Not explicitly

stated in

reviewed

sources
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Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for assessing the cytotoxic effects of an ADC on

cancer cell lines, based on standard laboratory practices.

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in

appropriate media and conditions.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC,

and the free cytotoxic payload.

Incubation: The plates are incubated for a period of 72 to 120 hours.

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a

luminescence-based assay (e.g., CellTiter-Glo®).

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a

mouse xenograft model.

Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a specified size.

Treatment Administration: Mice are randomized into treatment groups and receive

intravenous injections of the ADC, a vehicle control, or a control antibody.

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in

the treated groups to the control group.
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Antibody-Drug Conjugates
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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